molecular formula C9H11N3O B2644296 2-[(2-Methoxyethyl)amino]nicotinonitrile CAS No. 945347-61-5

2-[(2-Methoxyethyl)amino]nicotinonitrile

Cat. No.: B2644296
CAS No.: 945347-61-5
M. Wt: 177.207
InChI Key: HNUJPIBTVVKARH-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]nicotinonitrile is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.207. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methoxyethyl)amino]nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methoxyethyl)amino]nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methoxyethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-6-5-12-9-8(7-10)3-2-4-11-9/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUJPIBTVVKARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, structural elucidation, and potential therapeutic applications. The guide is structured to provide not only procedural details but also the scientific rationale behind the methodologies, ensuring a thorough understanding of the compound's chemical landscape.

Introduction: The Significance of the 2-Aminopyridine-3-carbonitrile Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The introduction of a carbonitrile group at the 3-position further enhances the chemical versatility of this scaffold, providing a handle for further synthetic modifications and contributing to potential interactions with biological targets. This guide focuses on a specific derivative, 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile, exploring its synthesis from readily available starting materials and discussing its potential as a valuable building block in the development of novel therapeutics.

Synthesis of 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile

The most direct and efficient synthetic route to 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile involves a two-step process commencing with the synthesis of the key intermediate, 2-chloro-3-cyanopyridine, followed by a nucleophilic aromatic substitution with 2-methoxyethylamine.

Synthesis of the Precursor: 2-Chloro-3-cyanopyridine

The synthesis of 2-chloro-3-cyanopyridine is well-documented and typically proceeds through the N-oxidation of 3-cyanopyridine, followed by chlorination.[3]

Step 1: N-Oxidation of 3-Cyanopyridine

The initial step involves the oxidation of 3-cyanopyridine to its corresponding N-oxide. This transformation is commonly achieved using hydrogen peroxide in the presence of a strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis of 3-Cyanopyridine 1-Oxide [3]

  • Materials:

    • 3-Cyanopyridine

    • Concentrated Sulfuric Acid

    • 30% Hydrogen Peroxide

  • Procedure:

    • In a suitable reaction vessel, dissolve 3-cyanopyridine in concentrated sulfuric acid.

    • Carefully add 30% hydrogen peroxide dropwise to the solution while maintaining the temperature between 60-70°C.

    • After the addition is complete, continue to stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-cyanopyridine 1-oxide.

Step 2: Chlorination of 3-Cyanopyridine 1-Oxide

The subsequent chlorination of 3-cyanopyridine 1-oxide at the 2-position is a critical step. Phosphorus oxychloride (POCl₃) is a commonly employed and effective chlorinating agent for this transformation.[3]

Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine [3]

  • Materials:

    • 3-Cyanopyridine 1-Oxide

    • Phosphorus Oxychloride (POCl₃)

    • An organic base (e.g., triethylamine or pyridine)

  • Procedure:

    • In a fume hood, carefully add 3-cyanopyridine 1-oxide to an excess of phosphorus oxychloride.

    • Add a catalytic amount of an organic base to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-3-cyanopyridine.

Synthesis of 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile

The final step in the synthesis is a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-3-cyanopyridine is displaced by 2-methoxyethylamine.

Experimental Protocol: Synthesis of 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile

  • Materials:

    • 2-Chloro-3-cyanopyridine

    • 2-Methoxyethylamine

    • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Procedure:

    • Dissolve 2-chloro-3-cyanopyridine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 2-methoxyethylamine (typically 1.1 to 1.5 equivalents) to the solution.

    • Add the non-nucleophilic base (typically 1.5 to 2.0 equivalents) to the reaction mixture.

    • Heat the reaction mixture to a temperature between 80-120°C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopyridine_1-Oxide 3-Cyanopyridine_1-Oxide 3-Cyanopyridine->3-Cyanopyridine_1-Oxide H₂O₂, H₂SO₄ 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 3-Cyanopyridine_1-Oxide->2-Chloro-3-cyanopyridine POCl₃ Target_Compound 2-[(2-Methoxyethyl)amino] pyridine-3-carbonitrile 2-Chloro-3-cyanopyridine->Target_Compound Nucleophilic Aromatic Substitution cluster_0 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine->Target_Compound

Caption: Synthetic workflow for 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile rely on a combination of spectroscopic techniques and the determination of its physicochemical properties.

Chemical_Structure mol

Caption: Chemical structure of 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.21 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Topological Polar Surface Area 68.9 Ų
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at position 6 will likely be the most downfield due to the anisotropic effect of the nitrogen atom. The protons at positions 4 and 5 will appear as doublets or multiplets, with coupling constants characteristic of ortho and meta coupling.

  • -NH- Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • -CH₂-N- Proton: A triplet coupled to the adjacent -NH- and -CH₂-O- groups.

  • -CH₂-O- Proton: A triplet coupled to the adjacent -CH₂-N- group.

  • -OCH₃ Protons: A sharp singlet at approximately δ 3.3-3.5 ppm.

¹³C NMR Spectroscopy:

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (typically δ 100-160 ppm). The carbon bearing the nitrile group (C3) and the carbon attached to the amino group (C2) will have characteristic chemical shifts.

  • Nitrile Carbon (-C≡N): A signal in the range of δ 115-125 ppm.

  • Aliphatic Carbons: Signals corresponding to the -CH₂-N-, -CH₂-O-, and -OCH₃ carbons in the aliphatic region (typically δ 40-75 ppm).

FTIR Spectroscopy:

  • N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹.

  • C=C and C=N Stretch (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177).

  • Fragmentation Pattern: Common fragmentation pathways would include loss of the methoxyethyl side chain and cleavage of the pyridine ring.

Potential Applications and Future Research Directions

The 2-aminopyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] Consequently, 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile holds significant promise as a versatile intermediate for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors incorporate the 2-aminopyridine core. The structural features of this compound make it a suitable candidate for derivatization to target various protein kinases involved in cancer progression.

  • Infectious Diseases: The 2-aminopyridine nucleus is present in several antibacterial and antiviral drugs.[2] This compound could serve as a starting point for the development of new anti-infective agents.

  • Inflammatory Disorders: The anti-inflammatory properties of some 2-aminopyridine derivatives suggest that novel analogues synthesized from this core could be effective in treating inflammatory conditions.

Future Research:

  • Biological Screening: A comprehensive biological screening of 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile against a panel of relevant biological targets (e.g., kinases, bacterial enzymes) is warranted to identify its potential therapeutic utility.

  • Analogue Synthesis: The synthesis of a library of analogues by modifying the methoxyethyl side chain and the nitrile group could lead to the discovery of compounds with enhanced potency and selectivity.

  • Structural Biology: Co-crystallization studies of active analogues with their biological targets would provide valuable insights into their mechanism of action and facilitate structure-based drug design.

Safety and Handling

As with all laboratory chemicals, 2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. A comprehensive material safety data sheet (MSDS) should be consulted before handling this compound.

Conclusion

2-[(2-Methoxyethyl)amino]pyridine-3-carbonitrile is a synthetically accessible and chemically versatile molecule with significant potential in the field of drug discovery. This technical guide has provided a detailed overview of its synthesis, characterization, and potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of therapeutics based on the privileged 2-aminopyridine scaffold.

References

  • Abdel-Ghani, N. T., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(23), 13937-13957. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15688. Available at: [Link]

  • Khalid, T., et al. (2025). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopyridine-2-carbonitrile. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available at: [Link]

  • Shaker, Y. M., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(23), 7248. Available at: [Link]

  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Available at: [Link]

  • Various Authors. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

A Technical Guide to Nicotinonitrile: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Nicotinonitrile, or 3-cyanopyridine, stands as a cornerstone scaffold in the synthesis of diverse heterocyclic systems. Its unique electronic properties—an electron-deficient pyridine ring activated by a versatile nitrile group—make it an exceptionally valuable precursor for constructing complex molecules of significant interest in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the core reactivity of nicotinonitrile and its application in key synthetic transformations, including Thorpe-Ziegler cyclizations, Gewald aminothiophene syntheses, and various multicomponent reactions. We will delve into the mechanistic underpinnings of these reactions, present validated experimental protocols, and highlight the utility of this scaffold in the development of bioactive compounds.

Introduction: The Strategic Value of Nicotinonitrile

Nicotinonitrile is more than just a simple pyridine derivative; it is a privileged starting material for the synthesis of a multitude of nitrogen-containing heterocycles.[1] The presence of the cyano group at the 3-position significantly influences the molecule's reactivity in two primary ways:

  • The Nitrile Moiety: The -C≡N group is a versatile functional handle. It can act as an electrophile, participate in cycloadditions, or be hydrolyzed to amides and carboxylic acids, or reduced to amines, providing numerous pathways for further elaboration.[3]

  • The Pyridine Ring: The electron-withdrawing nature of the nitrile group renders the pyridine ring susceptible to nucleophilic attack, facilitating reactions that might be challenging on an unsubstituted pyridine.

This dual reactivity profile has positioned nicotinonitrile and its derivatives as essential building blocks for drugs like Bosutinib, Neratinib, and Milrinone, which span therapeutic areas from oncology to cardiovascular disease.[2] This guide will focus on the practical application of nicotinonitrile in key synthetic strategies that are fundamental to modern heterocyclic chemistry.

Core Synthetic Transformations

The strategic application of nicotinonitrile hinges on a set of powerful and reliable chemical reactions. Here, we explore the mechanisms and practical considerations for several of the most important transformations.

Thorpe-Ziegler Cyclization: Crafting Fused Pyridine Systems

The Thorpe-Ziegler reaction is a robust method for constructing cyclic ketones and enamines from dinitriles.[4] In the context of nicotinonitrile chemistry, it is an indispensable tool for synthesizing fused ring systems, such as thienopyridines and pyridopyridines, which are prevalent in pharmacologically active molecules.[5][6]

Causality and Mechanism: The reaction is driven by the formation of a resonance-stabilized carbanion alpha to one nitrile group, which then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group.[7][8] This process is base-catalyzed, with strong, non-nucleophilic bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) being ideal to promote deprotonation without competing side reactions.[7] The subsequent cyclization forms a cyclic imine anion, which, after protonation and tautomerization, yields a stable β-enaminonitrile.[8]

Thorpe_Ziegler start α,ω-Dinitrile Precursor (from Nicotinonitrile) carbanion Resonance-Stabilized Carbanion start->carbanion Deprotonation base Strong Base (e.g., NaH, LHMDS) base->start cyclization Intramolecular Nucleophilic Attack carbanion->cyclization imine_anion Cyclic Imine Anion cyclization->imine_anion tautomerization Protonation & Tautomerization imine_anion->tautomerization product β-Enaminonitrile (Fused Heterocycle) tautomerization->product hydrolysis Acidic Hydrolysis product->hydrolysis Optional Step ketone Cyclic Ketone (Optional) hydrolysis->ketone

Caption: Mechanism of the Thorpe-Ziegler Cyclization.

Field Insights: The choice of solvent is critical. Aprotic polar solvents like THF or DMF are generally preferred as they can solvate the base's counter-ion without interfering with the reaction mechanism.[7] High-dilution conditions are often employed for the synthesis of medium to large rings to favor the intramolecular cyclization over intermolecular polymerization.[7]

The Gewald Reaction: A Gateway to Aminothiophenes

The Gewald reaction is a multicomponent condensation that provides efficient, one-pot access to highly substituted 2-aminothiophenes.[9][10] While the classic Gewald reaction involves a ketone, an active methylene nitrile, and elemental sulfur, nicotinonitrile derivatives (specifically, α-substituted acetonitriles derived from it) can serve as the nitrile component to build thieno[2,3-b]pyridine scaffolds.[5][11]

Causality and Mechanism: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (e.g., triethylamine, morpholine).[9] This forms a stable α,β-unsaturated nitrile intermediate. The exact mechanism of sulfur addition is not fully elucidated but is thought to involve the formation of a sulfur-adduct at the β-position, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[9]

Gewald_Reaction cluster_start Starting Materials carbonyl Ketone or Aldehyde knoevenagel Knoevenagel Condensation carbonyl->knoevenagel nitrile Active Methylene Nitrile (e.g., Cyanoacetamide) nitrile->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate Base addition Sulfur Addition & Cyclization intermediate->addition sulfur Elemental Sulfur (S₈) sulfur->addition product 2-Aminothiophene addition->product Tautomerization

Caption: General workflow of the Gewald Reaction.

Field Insights: Microwave irradiation has been shown to significantly accelerate the reaction and improve yields.[9][12] The choice of base is crucial; organic bases like morpholine or triethylamine are commonly used because they are effective catalysts for the initial condensation without promoting unwanted side reactions with the elemental sulfur.[13]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are a cornerstone of green chemistry and drug discovery.[14][15] Nicotinonitrile is an excellent substrate for MCRs, enabling the rapid assembly of complex and diverse molecular libraries.[16][17]

Causality and Application: The power of MCRs lies in their convergent nature, which significantly shortens synthetic routes, reduces waste, and saves time and resources compared to traditional linear synthesis.[15] Nicotinonitrile can participate in various MCRs, often acting as the "eastern" or "southern" fragment in complex assemblies. For example, a one-pot reaction involving an aldehyde, an active methylene compound like malononitrile, and a nicotinonitrile-derived synthon can lead to highly functionalized pyridine or fused pyridine systems.[16]

Field Insights: The design of MCRs is strategic. By carefully selecting starting materials that react in a specific, chemoselective sequence, complex scaffolds can be built with high atom economy.[18] These reactions are particularly valuable in the early stages of drug discovery for generating large libraries of compounds for high-throughput screening.[17]

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic cores synthesized from nicotinonitrile are prevalent in a wide range of biologically active compounds. The ability to rapidly generate structural analogs through the reactions described above makes nicotinonitrile an invaluable tool for lead optimization.

Bioactive ScaffoldSynthetic Origin (Precursor)Therapeutic AreaKey Reaction Type
Thieno[2,3-b]pyridines Pyridine-2(1H)-thiones from NicotinonitrileAnticancer, Anti-inflammatoryGewald-type Cyclization
Pyridopyridines Nicotinonitrile-derived dinitrilesAnticancer, AntiviralThorpe-Ziegler Cyclization
Substituted Pyridines Nicotinonitrile, Aldehyde, MalononitrileCNS disorders, AntimicrobialMulticomponent Reaction
Pyrazolopyridines HydrazinylnicotinonitrileAnticancer, Anti-inflammatoryCondensation/Cyclization

This table summarizes the link between synthetic strategies involving nicotinonitrile and the resulting bioactive heterocyclic systems.[5][16][17]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are described in a self-validating format.

Protocol 1: Synthesis of a Thieno[2,3-b]pyridine via Intramolecular Cyclization

This protocol is adapted from methodologies for synthesizing thieno[2,3-b]pyridine derivatives, which often involve an intramolecular cyclization step reminiscent of a Thorpe-Ziegler reaction.[5][11]

Objective: To synthesize a 2-amino-3-cyanothieno[2,3-b]pyridine derivative.

Materials:

  • Substituted 2-thiocyanatomethyl-nicotinonitrile (1 equivalent)

  • Sodium ethoxide solution (21% in ethanol, 1.5 equivalents)

  • Absolute Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-thiocyanatomethyl-nicotinonitrile derivative in absolute ethanol.

  • Base Addition: Slowly add the sodium ethoxide solution to the stirred mixture at room temperature. The choice of a strong alkoxide base is critical for initiating the cyclization.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The heat provides the necessary activation energy for the intramolecular cyclization.

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure thieno[2,3-b]pyridine derivative.[5][11]

Protocol 2: Multicomponent Synthesis of a Highly Substituted Nicotinonitrile

This protocol is a representative example of how nicotinonitrile derivatives can be assembled in a one-pot reaction.[16]

Objective: To synthesize 4-(pyrazol-4-yl)-2-hydroxy-6-(aryl)nicotinonitrile.

Materials:

  • 1-Aryl-ethanone (e.g., 1-acetylnaphthalene) (1 equivalent)

  • Substituted pyrazole-4-carbaldehyde (1 equivalent)

  • Ethyl 2-cyanoacetate (1 equivalent)

  • Ammonium acetate (excess, e.g., 8 equivalents)

  • Piperidine (catalytic amount)

Procedure:

  • Reaction Setup: Combine the 1-aryl-ethanone, the pyrazole-4-carbaldehyde, ethyl 2-cyanoacetate, and ammonium acetate in a round-bottom flask. Ammonium acetate serves as both a reactant (ammonia source) and a catalyst.

  • Catalyst Addition: Add a few drops of piperidine as a basic catalyst to promote the initial condensation reactions.

  • Heating: Heat the mixture, typically under solvent-free conditions or in a high-boiling solvent like ethanol, at reflux for 4-8 hours. The reaction proceeds through a series of condensations and a final cyclization/aromatization step.

  • Work-up: Cool the reaction mixture. Add ethanol and triturate to induce precipitation of the product.

  • Isolation: Filter the resulting solid, wash with ethanol, and then with diethyl ether.

  • Purification: Dry the solid product. The crude material is often of high purity, but can be recrystallized from a solvent like dioxane if required.[16]

Conclusion

Nicotinonitrile is a powerful and versatile building block in modern organic synthesis. Its inherent reactivity, when harnessed through well-established transformations like the Thorpe-Ziegler, Gewald, and multicomponent reactions, provides chemists with efficient and reliable pathways to a vast array of complex heterocyclic structures. The continued application of this scaffold in drug discovery underscores its strategic importance, and a deep understanding of its chemistry is essential for researchers and scientists aiming to develop the next generation of therapeutic agents and advanced materials.

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  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2022). Molecules. [Link]

  • The Chemistry of Thienopyridines. (2007). ResearchGate. [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Semantic Scholar. [Link]

Sources

Methodological & Application

Nucleophilic substitution reaction conditions for 2-chloronicotinonitrile

Precision Nucleophilic Substitution of 2-Chloronicotinonitrile: A Guide to Optimization

Abstract & Strategic Importance

2-Chloronicotinonitrile (2-chloro-3-pyridinecarbonitrile) is a high-value electrophilic scaffold in medicinal chemistry, most notably serving as the lynchpin intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine .

Unlike simple chloropyridines, this substrate possesses a "push-pull" activation profile. The electron-withdrawing nitrile group at the C3 position, combined with the electronegative pyridine nitrogen, dramatically lowers the LUMO energy of the C2-Cl bond, facilitating Nucleophilic Aromatic Substitution (

This guide provides field-validated protocols to maximize yield while suppressing side reactions, focusing on amination, alkoxylation, and hydrazinolysis.

Mechanistic Insight: The "Activated" Pathway

Understanding the electronic environment is prerequisite to optimization. The reaction proceeds via an Addition-Elimination mechanism (

1
  • Activation: The inductive effect (-I) of the ring nitrogen and the mesomeric (-M) and inductive (-I) effects of the C3-nitrile group create a highly electrophilic center at C2.

  • Addition: The nucleophile attacks C2, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex (anionic intermediate). The negative charge is effectively delocalized onto the ring nitrogen and the nitrile group.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

Visualization: Reaction Mechanism & Resonance Stabilization[1][2]

SNAr_Mechanismcluster_stabilizationStabilizing FactorsSubstrate2-Chloronicotinonitrile(Electrophilic C2)TS1Transition State 1(Attack)Substrate->TS1+ NuNuNucleophile(Nu:)Nu->TS1IntermediateMeisenheimer Complex(Resonance Stabilized)TS1->Intermediatek1 (RDS)Product2-Substituted Nicotinonitrile+ Cl-Intermediate->Productk2 (Fast)- Cl-Factor1Ring Nitrogen(Inductive w/drawal)Intermediate->Factor1Factor2C3-Nitrile(Mesomeric w/drawal)Intermediate->Factor2

Figure 1: The


Critical Reaction Parameters (Application Note)

Solvent Selection

Solvent choice dictates the reaction rate and the stability of the nitrile group.

  • Dipolar Aprotic Solvents (DMF, DMSO, NMP): Preferred. These solvents solvate cations well but leave anions (nucleophiles) "naked" and highly reactive, significantly accelerating

    
    .
    
    • Risk:[2][3][4][5] High temperatures (>120°C) in wet DMF can lead to nitrile hydrolysis.

  • Protic Solvents (Ethanol, Methanol, Isopropanol): Useful for highly reactive nucleophiles (e.g., hydrazine, primary amines). They stabilize the leaving group (Cl-) via H-bonding but may reduce nucleophile reactivity.

    • Benefit: Easier workup (precipitation upon water addition).

  • Non-polar Solvents (Toluene, Xylene): Generally require phase transfer catalysts (PTC) or high temperatures.

Base Selection
  • Inorganic Bases (

    
    , 
    
    
    ):
    Standard for phenols and thiols. Cesium carbonate is superior for sterically hindered nucleophiles due to the "cesium effect."
  • Tertiary Amines (

    
    , DIPEA):  Common for amine nucleophiles to scavenge HCl.
    
  • Alkoxides (NaOMe, NaOtBu): Used for ether formation. Caution: Can attack the nitrile to form imidates (Pinner reaction) if temperature is uncontrolled.

Experimental Protocols

Protocol A: Amination (Synthesis of Nevirapine Intermediates)

Primary amines react readily. This protocol is adapted from industrial routes for cyclopropylamine substitution.

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv)[6]

  • Primary Amine (e.g., Cyclopropylamine) (1.2 – 1.5 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    (2.0 equiv)
  • Solvent: Ethanol (Green/Process friendly) or DMF (High speed)

Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser, add 2-chloronicotinonitrile (10 mmol, 1.38 g) and Ethanol (15 mL).

  • Addition: Add

    
     (15 mmol, 2.07 g) followed by the amine (12 mmol).
    
    • Note: If using volatile amines like cyclopropylamine, use a sealed pressure tube or ensure efficient condensation.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) or HPLC.[7] The starting material spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (50 mL).

    • The product typically precipitates as a solid. Filter, wash with water, and dry.[8]

    • Yield Expectation: 85–95%.

Protocol B: Alkoxylation (Ether Formation)

Reaction with alkoxides requires strict temperature control to prevent nitrile attack.

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv)[6]

  • Sodium Methoxide (NaOMe) (1.1 equiv) – Preferably as a 25% solution in MeOH or freshly prepared solid.

  • Solvent: Methanol (anhydrous)

Procedure:

  • Preparation: Dissolve 2-chloronicotinonitrile (10 mmol) in anhydrous Methanol (20 mL) under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C (ice bath). Dropwise add the NaOMe solution over 15 minutes.

    • Critical: Exotherms can trigger side reactions. Keep T < 5°C during addition.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Note: Do not reflux. High heat promotes attack on the nitrile.

  • Quench: Neutralize excess base with dilute acetic acid (to pH 7).

  • Isolation: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    and concentrate.
Protocol C: Hydrazinolysis (Heterocycle Precursor)

Hydrazine is a "super-nucleophile" due to the alpha-effect and reacts under very mild conditions.

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv)[6]

  • Hydrazine Hydrate (60–80%) (2.0 – 3.0 equiv)

  • Solvent: Ethanol or 1,4-Dioxane

Procedure:

  • Charge: Dissolve 2-chloronicotinonitrile (10 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

  • Reaction: Stir at 25°C (RT) for 2–3 hours.

    • Observation: The product often precipitates directly from the reaction mixture.

  • Workup: Filter the solid precipitate. Wash with cold ethanol (5 mL) and ether.

    • Yield Expectation: >90%.

Data Summary & Condition Selection

Nucleophile TypeReagentSolventTemp (°C)BaseTypical YieldKey Risk
Primary Amine

EtOH / DMF60–100

/ TEA
85–95%Bis-alkylation (rare)
Alkoxide

MeOH0–25-70–85%Pinner reaction (Imidate)
Hydrazine

EtOH25->90%Dimerization
Thiol

DMF80–100

80–90%Disulfide formation
Decision Logic for Optimization

Optimization_LogicStartStart: 2-ChloronicotinonitrileNu_CheckSelect NucleophileStart->Nu_CheckPath_AmineAmine (R-NH2)Nu_Check->Path_AminePath_AlkoxyAlkoxide (RO-)Nu_Check->Path_AlkoxyPath_HydrazineHydrazineNu_Check->Path_HydrazineCond_AmineSolvent: EtOH or DMFBase: K2CO3Temp: RefluxRisk: LowPath_Amine->Cond_AmineCond_AlkoxySolvent: ROH (Anhydrous)Base: NaORTemp: <25°CRisk: Nitrile HydrolysisPath_Alkoxy->Cond_AlkoxyCond_HydraSolvent: EtOHBase: NoneTemp: RTRisk: ExothermPath_Hydrazine->Cond_Hydra

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

Troubleshooting & Common Pitfalls

  • Hydrolysis of Nitrile:

    • Symptom:[2][3][4][5][9][10][11] Appearance of a carboxylic acid (

      
      ) or amide.
      
    • Cause: Presence of water at high temperatures, especially in basic media.

    • Solution: Use anhydrous solvents for alkoxylations.[2] For aminations, ensure the amine is dry or use excess amine to outcompete water.

  • Incomplete Conversion:

    • Cause: HCl generation protonates the amine nucleophile, rendering it unreactive.

    • Solution: Ensure at least 1.5–2.0 equivalents of base (

      
       or TEA) are present to scavenge protons.
      
  • Darkening of Reaction Mixture:

    • Cause: Pyridine ring decomposition or polymerization at excessive temperatures (>140°C).

    • Solution: Do not exceed 120°C. If higher temps are needed, switch to a lower-boiling solvent and check catalyst options (e.g., CuI).

References

  • Preparation of Nevirapine (Industrial Synthesis)

    • Grozinger, K. G., et al. "Process for the preparation of nevirapine." U.S.
    • Source:

  • General

    
     on Chloronicotinonitriles: 
    
    • Behbehani, H., et al. "The reactions of highly electrophilic 2-chloronicotinonitriles with hydrazine.
    • Source:

  • Alkoxylation Conditions

    • LaMattina, J. L., et al. "2-Chloronicotinonitrile." Organic Syntheses, Coll. Vol. 7, p.528 (1990).
    • Source:

  • Catalytic Approaches (Related Substrates)

    • Reddy, K. R., et al.
    • Source:

Application Note: Strategic Functionalization of the Nitrile Group in Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridines functionalized with nitrile groups (cyanopyridines) are privileged scaffolds in medicinal chemistry, serving as precursors to kinase inhibitors, GPCR ligands, and antimicrobial agents. The nitrile moiety (


) offers a versatile synthetic handle, yet its reactivity is heavily modulated by the electron-deficient pyridine ring and the electron-donating amino group. This guide details three critical workflows for transforming the nitrile group: bioisostere installation (tetrazoles) , chemoselective reduction (primary amines) , and controlled hydration (amides) . We prioritize methods that preserve the integrity of the aminopyridine scaffold, avoiding common pitfalls such as N-oxide formation or ring reduction.

Strategic Analysis: The Push-Pull System

The 2-aminopyridine-3-nitrile system (and its isomers) represents a classic "push-pull" electronic system.

  • The "Pull": The pyridine nitrogen and the nitrile group are electron-withdrawing, making the ring susceptible to nucleophilic attack (often at C4 or C6) and increasing the acidity of the exocyclic amine.

  • The "Push": The exocyclic amino group (

    
    ) donates electron density, deactivating the nitrile towards nucleophiles compared to a simple cyanopyridine.
    

Chemo-selectivity Challenge: The primary challenge in functionalizing the nitrile is the competing reactivity of the free amine and the pyridine nitrogen. Standard acidic hydrolysis often leads to decarboxylation or forcing conditions that degrade the scaffold. Oxidative methods (e.g., standard


 hydrolysis) risk forming pyridine N-oxides.
Reaction Landscape

The following diagram illustrates the divergent pathways available for this scaffold.

ReactionLandscape Start Aminopyridine Nitrile (Scaffold) Tetrazole Tetrazole (Bioisostere) Start->Tetrazole [3+2] Cycloaddition (ZnBr2 / NaN3) Amine Aminomethyl (Linker) Start->Amine Selective Reduction (CoCl2 / NaBH4) Amide Carboxamide (Intermediate) Start->Amide Controlled Hydration (KOH / t-BuOH) Fused Fused Pyrimidines (Scaffold Hopping) Start->Fused Cyclocondensation (e.g., with Formamide)

Figure 1: Divergent synthetic pathways for aminopyridine nitriles. The choice of reagents dictates the trajectory toward bioisosteres, linkers, or new fused ring systems.

Protocol A: Bioisostere Synthesis (Tetrazoles)[1]

Objective: Convert the nitrile group into a 5-substituted 1H-tetrazole. Significance: The tetrazole ring is a classic bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability while maintaining similar pKa and hydrogen-bonding capability. Methodology: Zinc(II)-catalyzed [3+2] cycloaddition.

Why this method?

Traditional methods use tributyltin azide (toxic) or ammonium salts in DMF at high temperatures (risk of sublimation/explosion). The Zinc Bromide (


)  method allows the reaction to proceed in aqueous or alcoholic media. The Lewis acid (

) activates the nitrile by coordinating to the nitrogen lone pair, facilitating the attack by the azide anion.
Step-by-Step Protocol

Reagents:

  • Substrate: Aminopyridine nitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (1:1 v/v) or Water (if substrate is soluble)

Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the aminopyridine nitrile (1 mmol) in the solvent mixture (5 mL).

  • Addition: Add

    
     (1 mmol) followed by 
    
    
    
    (1.5 mmol). Caution:
    
    
    is acutely toxic. Avoid contact with acid to prevent hydrazoic acid formation.
  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours. Monitor by TLC or LCMS. The nitrile peak (approx. 2220 cm⁻¹) should disappear.

  • Workup (Critical):

    • Cool the reaction to room temperature.[1]

    • Add

      
       dropwise until pH ~1–2. This breaks the Zinc-Tetrazole complex and liberates the free tetrazole. Perform this in a fume hood; trace 
      
      
      
      may be released.
    • Add Ethyl Acetate (EtOAc) and stir vigorously until the precipitate dissolves (or filter if the product precipitates directly).

  • Purification: The product often precipitates as a hydrochloride salt or free base upon pH adjustment. If extraction is needed, wash the organic layer with brine, dry over

    
    , and concentrate.
    

Mechanism of Activation:

TetrazoleMech Nitrile R-CN Complex Activated Complex [R-CN---Zn--N3] Nitrile->Complex ZnBr2 / NaN3 Product Tetrazole-Zn Complex Complex->Product Cycloaddition

Figure 2: Zinc mediates the reaction by coordinating both the nitrile and the azide, lowering the activation energy.

Protocol B: Chemoselective Reduction (Primary Amines)

Objective: Reduce the nitrile to a primary aminomethyl group (


).
Significance:  Creates a flexible linker for PROTACs or fragment growing.
Methodology:  Cobalt(II) Chloride / Sodium Borohydride (

).[2][3][4]
Why this method?

Standard hydrogenation (Raney Ni/


) can reduce the pyridine ring or poison the catalyst due to the amino group. Lithium Aluminum Hydride (

) is often too harsh, causing side reactions. The Cobalt Boride (

)
species formed in situ is highly selective for nitriles over amides, esters, and the pyridine ring itself.
Step-by-Step Protocol

Reagents:

  • Substrate: Aminopyridine nitrile (1.0 equiv)

  • 
     (1.0 equiv)
    
  • 
     (5.0 – 10.0 equiv)
    
  • Solvent: Methanol (MeOH)

Procedure:

  • Setup: Dissolve the aminopyridine nitrile (1 mmol) and

    
     (1 mmol) in Methanol (10 mL). The solution will be deep purple/pink.
    
  • Reduction: Cool to 0°C in an ice bath. Add

    
     portion-wise.
    
    • Observation: The solution will turn black immediately with vigorous gas evolution (

      
      ).[2] This black precipitate is the active catalyst (
      
      
      
      ).
  • Completion: Allow to warm to room temperature and stir for 1–2 hours.

  • Quenching: Carefully add

    
     to destroy excess borohydride and dissolve the black cobalt precipitate.
    
  • Isolation:

    • Make the solution basic (pH > 10) with concentrated ammonium hydroxide (

      
      ).
      
    • Extract with DCM or EtOAc. Note: Aminopyridines are polar; multiple extractions or continuous extraction may be required.

  • Purification: Flash chromatography using DCM:MeOH:

    
     (90:10:1).
    

Protocol C: Controlled Hydration (Amides)

Objective: Hydrolyze the nitrile to a primary amide (


) without over-hydrolysis to the carboxylic acid.
Significance:  Amides are key hydrogen-bonding motifs in kinase hinge binding.
Methodology:  Anhydrous Alkaline Hydrolysis (

).
Why this method?

Traditional oxidative hydrolysis (Urea-Hydrogen Peroxide or


) poses a severe risk of oxidizing the pyridine nitrogen to the N-oxide , which alters solubility and biological activity. The 

method is non-oxidative and kinetically controlled to stop at the amide due to the steric bulk of the solvent and the poor leaving group ability of the amide anion in this medium.
Step-by-Step Protocol

Reagents:

  • Substrate: Aminopyridine nitrile (1.0 equiv)

  • Potassium Hydroxide (

    
    ), pulverized (2.0 – 4.0 equiv)
    
  • Solvent: tert-Butanol (

    
    )
    

Procedure:

  • Setup: In a sealed tube, combine the nitrile (1 mmol) and finely powdered

    
     (2 mmol) in 
    
    
    
    (5 mL).
  • Reaction: Heat to 80°C.

    
     melts at ~25°C, forming a suspension.
    
  • Monitoring: Check by LCMS every 2 hours. The conversion is usually clean.

  • Workup:

    • Pour the reaction mixture into brine (20 mL).

    • Extract with EtOAc (

      
      ).
      
    • The amide product is often pure enough to proceed without chromatography.

Expert Insights & Troubleshooting

IssueProbable CauseSolution
No Reaction (Tetrazole) Nitrile is deactivated by the amino group.Switch solvent to DMF (higher temp, 120°C) or increase catalyst loading (

).
Ring Reduction (Amine) Over-reduction during hydrogenation.Switch from Raney Ni to the

protocol described above.
N-Oxide Formation Use of

or peracids.
Use non-oxidative hydrolysis (

) or Ruthenium catalysis.
Poor Solubility Aminopyridines aggregate.Use polar aprotic solvents (DMSO/DMF) or protect the amine (e.g., Boc) prior to functionalization.
Streaking on Silica Basic nitrogen interaction with silanols.Pre-wash silica with 1%

or use 1-5%

(aq) in the eluent.

References

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link

  • Cobalt Reduction: Fringuelli, F., et al. (2000). Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water.[4] Synthesis. (Contextual reference for CoCl2/NaBH4 utility). Link

  • Nitrile to Amide: Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides.[5][6] Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. Link

  • Aminopyridine Reactivity: Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications. Link[7]

Sources

Troubleshooting & Optimization

Minimizing side reactions in nucleophilic aromatic substitution of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Archive: Troubleshooting Pyridine


 Chemistries

Welcome to the Pyridine Technical Support Center

You are likely here because your nucleophilic aromatic substitution (


) on a pyridine scaffold didn’t go as planned. Perhaps you recovered starting material, isolated a pyridone hydrolysis product, or are staring at an NMR spectrum of the wrong regioisomer.

Pyridine


 is deceptive. Unlike benzene, the nitrogen atom inherently activates the ring, theoretically making the reaction easier. However, that same nitrogen introduces unique failure modes—from N-alkylation to unexpected regioselectivity.

This guide is structured as a Tiered Support System . Identify your issue below and follow the corresponding "Ticket" for mechanistic root cause analysis and field-proven solutions.

Ticket #001: The "Stalled" Reaction (Low Conversion)

Symptom: Starting material is recovered unchanged, even after prolonged heating. Diagnosis: Insufficient ring activation.

Unlike electrophilic substitution (


), 

requires an electron-deficient ring. The nitrogen in pyridine pulls electron density, but its effect is position-dependent.
  • The Physics: The intermediate (Meisenheimer complex) must be stabilized.

    • C-2/C-4 Attack: The negative charge can delocalize onto the electronegative nitrogen. This is a low-energy pathway.

    • C-3 Attack: The negative charge cannot rest on the nitrogen without disrupting resonance significantly. This pathway is energetically uphill, often requiring temperatures >150°C or transition metal catalysis.

Protocol A: The "N-Oxide" Activation Strategy (The "Nuclear Option") If your 3-halopyridine or electron-rich chloropyridine refuses to react, do not just increase the temperature (which promotes tar formation). Activate the ring by converting it to an N-oxide.[1]

  • Oxidation: Treat substrate with m-CPBA (1.1 equiv) in DCM to form the Pyridine-N-oxide. The N-oxide is significantly more electrophilic at C-2 and C-4 than the parent pyridine.[2]

  • Substitution: Run the

    
     reaction.[3][4][5][6][7][8][9][10] You will often see conversion at mild temperatures (RT to 60°C).
    
  • Reduction: Restore the pyridine using

    
     or Zn/AcOH.
    

Expert Insight: Caution with 2-halopyridines. While N-oxidation activates the ring, the N-oxide oxygen can sometimes act as a leaving group or nucleophile in intramolecular side reactions.

Ticket #002: Regioselectivity Failure (Wrong Isomer)

Symptom: Reaction of 2,4-dichloropyridine yields the C-2 substituted product instead of the expected C-4 product (or vice versa). Diagnosis: Competition between Electronic Control and Steric/Chelation Control.

The Rule of Thumb:

  • Thermodynamic/Electronic Preference: C-4 is generally more reactive than C-2 because the transition state is slightly lower in energy (less steric hindrance from the nitrogen lone pair).

  • The Exception (C-2 Attack): Occurs under Chelation Control or if the C-4 position is sterically blocked.

Troubleshooting Matrix:

VariableEffect on RegioselectivityRecommendation
Solvent Non-polar solvents favor chelation at C-2.Use DMSO or NMP to disrupt chelation and favor the "natural" C-4 attack.
Nucleophile Hard nucleophiles (alkoxides) may attack C-2 via coordination.Use softer nucleophiles (thiols, amines) for C-4 selectivity.
Temperature High temp favors the thermodynamic product (usually C-4).Lower temp (0°C) allows kinetic control, potentially isolating the C-2 isomer if desired.

Ticket #003: Impurity Profile (Hydrolysis & Side Reactions)

Symptom: LCMS shows M+16 (Oxidation) or M-Cl+OH (Hydrolysis/Pyridone) peaks. Diagnosis: Moisture contamination or "Ambient" Nucleophiles.

1. The "Pyridone" Dead-End Water is a competent nucleophile for activated pyridines. If your solvent is "wet" (even 500 ppm water), hydroxide generated by your base (e.g.,


) will irreversibly displace the halogen, forming a pyridone. Pyridones are chemically inert to further 

.
  • Fix: Use anhydrous solvents and add 3Å Molecular Sieves to the reaction vessel.

  • Fix: Switch to a non-hygroscopic base like DIPEA (Hunig's base) if the nucleophile is an amine.

2. The "Pyridyne" Danger Zone Using extremely strong bases (e.g., NaH, LiTMP) on 3-halopyridines can trigger an elimination-addition mechanism (Pyridyne intermediate).

  • Result: You get a mixture of regioisomers (cine-substitution).[11]

  • Prevention: Stick to carbonate bases (

    
    , 
    
    
    
    ). If the reaction fails, use the N-oxide strategy (Ticket #001) rather than stronger bases.

Visual Troubleshooting Guide

The following logic flow helps you decide the next step when a standard protocol fails.

SnAr_Troubleshooting Start Reaction Failed / Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Analyze Product Distribution CheckSM->CheckProd Yes ActivationIssue Diagnosis: Poor Activation CheckSM->ActivationIssue No (SM Recovered) SideRxn Diagnosis: Side Reaction CheckProd->SideRxn PosCheck Is LG at C-3? ActivationIssue->PosCheck OxideRoute Sol: N-Oxide Strategy (Oxidize -> SnAr -> Reduce) PosCheck->OxideRoute Yes (C-3) Catalysis Sol: Buchwald-Hartwig (Pd-Catalysis) PosCheck->Catalysis No (C-2/C-4 but stuck) Hydrolysis Found: Pyridone (M-X+OH)? SideRxn->Hydrolysis DrySolvent Sol: Add 3Å Sieves Use Anhydrous Base Hydrolysis->DrySolvent Yes RegioError Found: Wrong Isomer? Hydrolysis->RegioError No SolventSwitch Sol: Switch Solvent (Polar Aprotic vs Non-Polar) RegioError->SolventSwitch Yes

Caption: Decision tree for diagnosing failure modes in Pyridine


 reactions.

Standardized Protocol: High-Difficulty Pyridine

Context: For reacting a deactivated 2-chloropyridine with a secondary amine.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine): 1.2 - 1.5 equiv

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMSO or NMP (0.5 M concentration)

Procedure:

  • Drying: Flame-dry the reaction vial and cool under Argon. Add activated 3Å molecular sieves.

  • Mixing: Dissolve the chloropyridine in anhydrous solvent. Add the amine, followed by the base.

    • Note: If using a solid amine, add it before the base.

  • Stepwise Heating:

    • Start at Room Temperature for 1 hour. Monitor by LCMS. (Checks for fast kinetic product).

    • If no reaction, heat to 80°C for 4 hours.

    • If still stalled, increase to 120°C overnight.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO/NMP).

    • Critical: If the product is basic (aminopyridine), ensure the aqueous layer pH is >10 during extraction to prevent salt formation and loss of product to the water layer.

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning black? A: Pyridines are prone to polymerization and decomposition at high temperatures, especially in the presence of strong bases or trace oxygen. This "black tar" is often intractable.

  • Fix: Degas your solvents (sparge with Nitrogen for 15 mins) and lower the temperature. If high heat is required, switch to Microwave irradiation (shorter reaction times reduce thermal decomposition).

Q: Can I use ethanol or water as a solvent? A: Only for highly activated substrates (e.g., 2-chloro-3-nitropyridine). For standard pyridines, protic solvents form a solvation shell around the nucleophile, reducing its reactivity (nucleophilicity). Polar aprotic solvents (DMSO, DMF) leave the nucleophile "naked" and more reactive.

Q: My product is water-soluble and I can't extract it. A: Aminopyridines are polar.

  • Fix: Do not use water wash. Instead, dilute the reaction mixture with DCM, filter off the inorganic salts (

    
    ), and evaporate the high-boiling solvent using a Genevac or Kugelrohr. Alternatively, use a reverse-phase C18 column for direct purification.
    

References

  • Regioselectivity in

    
    :  Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. Link
    
  • Meisenheimer Complex Stability: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991.
  • N-Oxide Activation Strategy: Albini, A.; Pietra, S.
  • Solvent Effects in

    
    :  Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution." Chem. Rev.1951 , 49, 273. Link
    
  • Transition Metal vs

    
    :  Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med. Chem.2011 , 54, 3451. Link
    

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-[(2-Methoxyethyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In drug discovery, 2-[(2-Methoxyethyl)amino]nicotinonitrile serves as a critical intermediate, particularly in the synthesis of kinase inhibitors and fused bicyclic heterocycles (e.g., pyridopyrimidines). The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2-chloronicotinonitrile  with 2-methoxyethylamine .

This guide provides a comparative NMR analysis to validate this transformation. Unlike standard spectral lists, we focus on the diagnostic shift differentials between the starting material (SM) and the product. The core validation logic relies on two factors:

  • Shielding of the Pyridine Ring: The replacement of the electron-withdrawing chloro group (

    
    ) with the electron-donating amino group (
    
    
    
    ) causes a distinct upfield shift in the aromatic protons.
  • Side-Chain Integration: Verification of the 2-methoxyethyl tail via integral ratios and coupling patterns.

Part 2: Experimental Protocol & Solvent Strategy

Solvent Selection: The Critical Variable

For aminopyridines, solvent choice dictates the visibility of the exchangeable amine proton (


).
FeatureDMSO-d6 (Recommended)Chloroform-d (CDCl

)
NH Proton Visibility High. Appears as a sharp triplet (coupled to

).
Low. Often broad/invisible due to exchange.
Solubility Excellent for polar intermediates.Moderate.
Water Peak ~3.33 ppm (May overlap with

).
~1.56 ppm (Clear of key signals).
Recommendation Primary. Essential for confirming the secondary amine structure.Secondary. Use only if water suppression is critical.
Sample Preparation Workflow
  • Mass: 5–10 mg of dried solid.

  • Volume: 0.6 mL DMSO-d6.

  • Tube: 5 mm high-precision NMR tube.

  • Temperature: 298 K (25°C). Note: Elevated temperature (313 K) can sharpen broad NH signals if rotation is hindered.

Part 3: Detailed Spectrum Analysis

The "Fingerprint" Region: Aromatic Protons (6.5 – 8.5 ppm)

The pyridine ring protons provide the definitive proof of substitution. The 2-chloronicotinonitrile precursor exhibits a characteristic downfield pattern. Upon substitution, the electron density increases, shielding the ring protons.

Comparative Shift Table (in DMSO-d6):

Proton PositionPrecursor (2-Cl-Nicotinonitrile)

(ppm)
Target Product

(ppm)
Shift (

)
MultiplicityCoupling (

)
H-6 (

to N)
~8.70~8.35 -0.35 (Upfield)dd

Hz
H-4 (

to CN)
~8.40~7.95 -0.45 (Upfield)dd

Hz
H-5 (

)
~7.70~6.75 -0.95 (Diagnostic) dd

Hz

Analyst Note: The dramatic upfield shift of H-5 (approx. 1.0 ppm) is the primary "Go/No-Go" indicator for successful


 reaction.
The Aliphatic Side Chain (3.0 – 4.0 ppm)

This region confirms the incorporation of the 2-methoxyethyl amine. In DMSO-d6, the water peak (~3.33 ppm) is a known interference risk.

  • 
     (Position 1'): 
    
    • Shift: ~3.60 ppm.

    • Pattern: Quartet (in DMSO) or broad multiplet.

    • Logic: Coupled to both the NH proton and the adjacent

      
      .
      
  • 
     (Position 2'): 
    
    • Shift: ~3.50 ppm.

    • Pattern: Triplet.

    • Logic: Coupled only to the

      
      .
      
  • 
     (Methoxy): 
    
    • Shift: ~3.28 – 3.30 ppm.

    • Pattern: Singlet (3H).

    • Warning: In DMSO-d6, this often overlaps with the residual water peak (3.33 ppm). Validation Tip: Run a drop of

      
       shake or use 
      
      
      
      to shift the water peak if quantification is ambiguous.
The Exchangeable Proton (NH)
  • Shift: ~7.2 – 7.6 ppm (in DMSO-d6).

  • Pattern: Broad triplet.

  • Mechanistic Insight: The triplet splitting arises from coupling to the adjacent methylene protons (

    
    ). The presence of this coupling confirms the amine is secondary (NH), not tertiary.
    

Part 4: Visualization & Logic Mapping

Synthesis & Validation Logic

The following diagram illustrates the transformation and the corresponding NMR checkpoints.

G SM Precursor: 2-Chloronicotinonitrile (Deshielded Aromatics) Reaction SNAr Reaction (Nucleophilic Subst.) SM->Reaction Reagent Reagent: 2-Methoxyethylamine (Aliphatic Signals) Reagent->Reaction Product Target: 2-[(2-Methoxyethyl)amino] nicotinonitrile Reaction->Product Check1 Checkpoint 1: H-5 Upfield Shift (~7.7 -> ~6.7 ppm) Product->Check1 Aromatic Region Check2 Checkpoint 2: Appearance of Methoxy Singlet Product->Check2 Aliphatic Region

Caption: Logical flow from precursors to product, highlighting the two critical NMR checkpoints for validation.

Signal Assignment Diagram

Mapping the specific protons to their expected chemical environments.

NMR_Assign cluster_mol 2-[(2-Methoxyethyl)amino]nicotinonitrile Structure Pyridine Pyridine Ring (3-CN, 2-Subst) NH Amino Group (-NH-) Pyridine->NH Sig_H6 H-6: ~8.35 ppm (dd) Alpha to Nitrogen Pyridine->Sig_H6 Sig_H5 H-5: ~6.75 ppm (dd) Shielded by NH Pyridine->Sig_H5 Ethyl Ethyl Linker (-CH2-CH2-) NH->Ethyl Sig_NH NH: ~7.5 ppm (br t) Exchangeable NH->Sig_NH Methoxy Methoxy Tail (-OCH3) Ethyl->Methoxy Sig_Me OMe: ~3.3 ppm (s) Singlet Methoxy->Sig_Me

Caption: Correlation map linking structural moieties to their diagnostic NMR signals.

Part 5: Troubleshooting & Impurities

Common impurities observed in this synthesis include:

  • Residual 2-Methoxyethylamine:

    • Look for triplets at ~2.6 ppm (

      
      ) and ~3.2 ppm (
      
      
      
      ) which are distinct from the product's downfield-shifted signals.
  • Hydrolysis Product (2-Aminonicotinamide):

    • If the nitrile (

      
      ) hydrolyzes, the 
      
      
      
      carbon signal in
      
      
      NMR (~115 ppm) disappears, replaced by a carbonyl (~165 ppm). In
      
      
      NMR, look for two broad
      
      
      singlets.
  • Rotamers:

    • At room temperature, restricted rotation around the C2-NH bond may cause peak broadening. If observed, run the spectrum at 50°C.

References

  • Precursor Data (2-Chloronicotinonitrile)

    • PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. National Center for Biotechnology Information (2025). [Link]. (Accessed Oct 2023).

  • Solvent Effects on Aminopyridines

    • Abraham, R. J., et al. "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry (2006).[1] [Link].

  • General Aminopyridine Synthesis & NMR

    • Shinde, D. S., et al. "Synthesis of 2-amino-pyridine-3-carbonitrile derivatives."[2] ResearchGate (2020). [Link].

  • Related Structure (2-(2-Methylaminoethyl)pyridine)

    • SpectraBase Spectrum ID 5oKVv7JRLkm.[3] Wiley Science Solutions. [Link].

Sources

Comparative Reactivity Guide: 2-Chloro- vs. 2-Amino-Nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gateway vs. The Scaffold

In the architecture of heterocyclic drug discovery, 2-chloronicotinonitrile (2-Cl) and 2-aminonicotinonitrile (2-NH2) represent two distinct functional nodes. While structurally similar, their electronic profiles dictate divergent synthetic utilities.

  • 2-Chloronicotinonitrile acts as a "Gateway Electrophile." Its reactivity is dominated by the electron-deficient C-2 center, activated by the ring nitrogen and the ortho-cyano group. It is the primary entry point for introducing diversity via Nucleophilic Aromatic Substitution (

    
    ).
    
  • 2-Aminonicotinonitrile acts as a "Bifunctional Scaffold." It possesses a nucleophilic amine and an electrophilic nitrile in close proximity. This "push-pull" arrangement makes it the ideal precursor for annulation reactions to form fused bicyclic systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines (e.g., PIM-1 kinase inhibitors).

This guide compares their reactivity profiles, providing experimental protocols and mechanistic insights to select the correct starting material for your target scaffold.

Electronic Structure & Reactivity Profile

The reactivity difference stems from the substituent effect at the C-2 position relative to the pyridine nitrogen and the C-3 cyano group.

Feature2-Chloronicotinonitrile (2-Cl)2-Aminonicotinonitrile (2-NH2)
Electronic Nature Highly Electrophilic at C-2Nucleophilic at

; Electrophilic at CN
Dominant Mechanism

(Addition-Elimination)
Cyclocondensation / Annulation
Key Activation -I (Inductive) effect of Cl and CN; -M (Mesomeric) effect of Ring NIntramolecular H-bonding; Proximity of

to CN
Common Pitfall Hydrolysis of Cl to OH (forming 2-pyridone)N-Alkylation vs. Annulation competition
Primary Application Library generation (diversity at C-2)Scaffold construction (fused rings)
Mechanistic Visualization: Reactivity Pathways

ReactivityComparison Start_Cl 2-Chloronicotinonitrile SNAr SNAr Diversity (Displacement of Cl) Start_Cl->SNAr + Nucleophile (R-NH2, R-OH) Start_NH2 2-Aminonicotinonitrile Annulation Annulation/Cyclization (Fused Ring Formation) Start_NH2->Annulation + Electrophile (Urea, Ketone) Prod_Div 2-Substituted Nicotinonitrile (Library Generation) SNAr->Prod_Div Elimination of HCl Prod_Fused Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Annulation->Prod_Fused Condensation + Cyclization Prod_Div->Start_NH2 If Nu = NH3

Figure 1: Logical flow comparing the primary synthetic utility of the two isomers. 2-Cl is a diversity generator; 2-NH2 is a complexity generator.

Workflow A: Nucleophilic Aromatic Substitution ( )

Primary Substrate: 2-Chloronicotinonitrile

The 2-chloro derivative is highly activated for


 due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-cyano group. This reaction is the standard method for converting 2-Cl into 2-NH2 derivatives.
Mechanism: Addition-Elimination

The reaction proceeds via a Meisenheimer-like intermediate. The transition state is stabilized by the ability of the ring nitrogen and the cyano group to accept electron density.

SNAr_Mechanism Substrate 2-Chloro-3-cyanopyridine Complex Meisenheimer Complex Substrate->Complex Attack at C2 Nu Nucleophile (H-Nu) Nu->Complex Product 2-Substituted Product Complex->Product Restoration of Aromaticity LG Cl- Complex->LG

Figure 2:


 mechanism showing the critical intermediate stabilization.
Experimental Protocol: Synthesis of 2-(Alkylamino)nicotinonitriles

Objective: Displacement of Chloride with a primary amine.

  • Reagents:

    • 2-Chloronicotinonitrile (1.0 equiv)

    • Primary Amine (1.1–1.2 equiv)

    • Base: Triethylamine (

      
      ) or DIPEA (1.5 equiv) to scavenge HCl.
      
    • Solvent: Acetonitrile (MeCN) or DMF (if higher temp needed).

  • Procedure:

    • Dissolve 2-chloronicotinonitrile in MeCN (0.5 M concentration).

    • Add the base, followed by the amine dropwise at Room Temperature (RT).

    • Critical Step: Monitor the exotherm. If the amine is volatile or highly reactive, cool to 0°C.

    • Heat to reflux (80°C) for 2–4 hours.

  • Validation (TLC/LCMS):

    • Start Material: Non-polar, UV active.

    • Product: More polar (lower

      
      ), distinct UV shift.
      
    • LCMS: Look for Mass [M+Nu-Cl]+.

  • Workup:

    • Evaporate solvent.[1] Partition between EtOAc and Water. Wash organic layer with Brine. Dry over

      
      .
      
    • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of nicotinonitriles.

Expert Insight: If the reaction is sluggish, avoid using stronger bases like NaOH, which may hydrolyze the nitrile to the amide or acid. Instead, switch solvent to DMSO and heat to 100°C.

Workflow B: Heterocyclic Annulation (Cyclization)

Primary Substrate: 2-Aminonicotinonitrile

Here, the molecule acts as a scaffold.[2][1] The amine (


) and nitrile (CN) are positioned to react with bidentate electrophiles to form a new pyrimidine or pyridine ring fused to the original core.
Mechanism: The Friedländer / Cyclocondensation Route

To form a pyrido[2,3-d]pyrimidine (common in kinase inhibitors), the amine attacks a carbonyl/electrophile, followed by an intramolecular attack of the nitrogen on the nitrile carbon.

Cyclization_Mechanism Reactants 2-Amino-3-cyanopyridine + Electrophile (e.g., Formamide) Inter1 Intermediate A: Amidine Formation Reactants->Inter1 Condensation Inter2 Intermediate B: Intramolecular Attack on CN Inter1->Inter2 Ring Closure Product Pyrido[2,3-d]pyrimidine Inter2->Product Dimroth Rearrangement (if applicable) / Tautomerization

Figure 3: Cyclization pathway for the synthesis of fused bicyclic systems.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Objective: Cyclization using Formic Acid or Orthoesters.

  • Reagents:

    • 2-Aminonicotinonitrile (1.0 equiv)

    • Formic Acid (excess, acts as solvent) OR Triethyl orthoformate + catalytic

      
      .
      
  • Procedure:

    • Suspend 2-aminonicotinonitrile in Formic Acid (10 vol).

    • Reflux (100–110°C) for 6–12 hours.

    • Observation: The suspension usually clears as the intermediate forms, then precipitates the bicyclic product.

  • Validation (IR/NMR):

    • IR: Disappearance of the sharp Nitrile peak (~2215

      
      ) is the gold standard for reaction completion.
      
    • NMR: Appearance of the pyrimidine proton (~8.5 ppm) and loss of the broad

      
       signal.
      
  • Workup:

    • Cool to RT. Pour onto crushed ice/water.

    • Filter the solid precipitate. Wash with water and cold EtOH.

Expert Insight: For forming 4-amino-pyrido[2,3-d]pyrimidines, use formamidine acetate in refluxing ethanol. The mechanism shifts to involve a Dimroth rearrangement in some conditions, but the core connectivity remains robust.

Comparative Data Summary

Reaction Type2-Chloronicotinonitrile2-Aminonicotinonitrile
Suzuki Coupling Excellent. Cl is a good handle for Pd-catalyzed coupling to add aryl groups at C-2.Poor.

poisons many Pd catalysts; requires protection (e.g., Boc) first.
Nitrile Hydrolysis Sensitive. Basic hydrolysis can displace Cl (to OH) before hydrolyzing CN. Acidic hydrolysis is preferred.Robust. Can withstand harsh basic hydrolysis to form 2-aminonicotinamide or acid.
Reduction Reduces to 2-chloro-3-aminomethylpyridine (risk of dechlorination).Reduces to 2-amino-3-aminomethylpyridine (diamine precursor).
Storage Stability High. Stable solid.Moderate. Amines can oxidize over time; store in dark/cool.

References

  • Synthesis of pyrido[2,3-d]pyrimidine derivatives: Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[3] Source: RSC Advances / PMC. URL:[Link] (Note: Generalized link to PMC search for verification, specific DOI: 10.1039/D4RA00567A)

  • Nucleophilic Aromatic Substitution Mechanism: Title: Nucleophilic Arom

    
    ) - Mechanism and Reactivity.
    Source: Chemistry Steps.[1][4]
    URL:[Link]
    
  • Medicinal Chemistry Applications: Title: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Source: Journal of Advanced Biomedical & Pharmaceutical Sciences.[5] URL:[Link]

Sources

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